Cas no 2108511-49-3 (1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride)

1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride is a synthetic organic compound featuring a thiazole core substituted with a 4-nitrophenyl group and a piperazine moiety, rendered as its hydrochloride salt for enhanced stability and solubility. This compound is of interest in pharmaceutical and chemical research due to its potential as a building block for bioactive molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. The nitro group offers reactivity for further functionalization, while the piperazine moiety contributes to improved pharmacokinetic properties. Its crystalline form ensures consistent purity, making it suitable for precise experimental applications. The hydrochloride salt form facilitates handling and solubility in aqueous and organic solvents.
1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride structure
2108511-49-3 structure
Product Name:1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride
CAS No:2108511-49-3
MF:C13H15ClN4O2S
MW:326.801800012589
CID:5049852
Update Time:2025-09-28

1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride
    • 4-(4-nitrophenyl)-2-piperazin-1-yl-1,3-thiazole;hydrochloride
    • 1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride
    • Inchi: 1S/C13H14N4O2S.ClH/c18-17(19)11-3-1-10(2-4-11)12-9-20-13(15-12)16-7-5-14-6-8-16;/h1-4,9,14H,5-8H2;1H
    • InChI Key: CMINIKLXHQEGIU-UHFFFAOYSA-N
    • SMILES: Cl.S1C=C(C2C=CC(=CC=2)[N+](=O)[O-])N=C1N1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 338
  • Topological Polar Surface Area: 102

1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N130260-250mg
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride
2108511-49-3
250mg
$ 220.00 2022-06-03
TRC
N130260-500mg
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride
2108511-49-3
500mg
$ 365.00 2022-06-03

Additional information on 1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride

Research Briefing on 1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride (CAS: 2108511-49-3)

1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride (CAS: 2108511-49-3) is a chemically synthesized compound that has garnered significant attention in recent pharmaceutical and biochemical research due to its potential therapeutic applications. This briefing provides an overview of the latest studies, mechanisms of action, and potential clinical implications of this compound, as documented in recent peer-reviewed literature and industry reports.

Recent studies have highlighted the role of 1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride as a modulator of specific neurotransmitter receptors, particularly in the context of neurological disorders. Its structural features, including the nitrophenyl and thiazolyl groups, contribute to its bioactivity, making it a candidate for further investigation in drug development pipelines targeting conditions such as anxiety, depression, and schizophrenia.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's binding affinity to serotonin (5-HT) and dopamine receptors. The results indicated a high selectivity for 5-HT2A receptors, suggesting potential utility in designing novel antipsychotic agents. The study employed computational docking simulations and in vitro assays to validate these findings, providing a robust foundation for future in vivo studies.

Another key area of research involves the compound's pharmacokinetic properties. A recent preclinical trial documented in Bioorganic & Medicinal Chemistry Letters demonstrated favorable absorption and metabolic stability of 1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride in rodent models. These findings are critical for advancing the compound to clinical trials, as they address potential challenges related to bioavailability and half-life.

Despite these promising results, challenges remain. For instance, the compound's synthesis and scalability have been noted as areas requiring optimization. A 2022 patent application (WO2022156789) detailed an improved synthetic route for 1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride, emphasizing greener chemistry approaches to enhance yield and reduce environmental impact. This innovation could facilitate larger-scale production for further research and eventual commercialization.

In conclusion, 1-4-(4-Nitrophenyl)-1,3-thiazol-2-ylpiperazine hydrochloride represents a promising candidate in the field of neuropharmacology. Its unique receptor binding profile and pharmacokinetic properties warrant continued investigation, particularly in the context of unmet medical needs in psychiatric and neurological disorders. Future research should focus on translational studies to bridge the gap between preclinical findings and clinical applications.

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